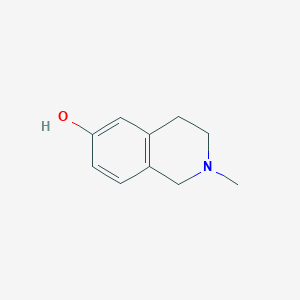

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol

Overview

Description

“2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol” is a synthetic compound with the CAS Number: 14097-39-3 and Linear Formula: C10H13NO . It belongs to the class of tetrahydroisoquinolines.

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives has been reported in various studies . For instance, one method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its IUPAC Name: 2-methyl-1,2,3,4-tetrahydro-6-isoquinolinol and InChI Code: 1S/C10H13NO/c1-11-5-4-8-6-10(12)3-2-9(8)7-11/h2-3,6,12H,4-5,7H2,1H3 . The molecular weight is 163.22 g/mol .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 163.22 g/mol, and it is a solid at room temperature . The compound has a storage temperature requirement of 2-8°C in a sealed and dry environment .

Scientific Research Applications

Neurological Research

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol and related compounds have been identified in both parkinsonian and normal human brains. Research by Niwa et al. (1987) found that these compounds, which are analogues of MPTP (a neurotoxin), could be potential endogenous neurotoxins linked to Parkinson's disease (Niwa et al., 1987). Additionally, the presence of similar tetrahydroisoquinolines in food and their ability to cross the blood-brain barrier suggest a possible dietary link to neurological conditions (Makino et al., 1988).

Pharmacological Potential

Kihara et al. (1994) and Kihara et al. (1995) explored the use of derivatives of this compound as norepinephrine potentiators, indicating potential applications in treating conditions related to norepinephrine imbalance (Kihara et al., 1994), (Kihara et al., 1995). These findings open up avenues for novel treatments in psychiatric and neurological disorders.

Therapeutic Applications

Singh and Shah (2017) reviewed patents on various therapeutic activities of tetrahydroisoquinoline derivatives, indicating a wide range of potential applications in cancer, malaria, CNS disorders, and cardiovascular diseases (Singh & Shah, 2017). This highlights the compound's versatility and its potential as a basis for developing new drugs.

Neuroprotective Effects

Research on this compound also includes studies on its neuroprotective effects. Kotake et al. (2005) found that 1MeTIQ, a derivative, showed neuroprotective action against various dopaminergic neurotoxins in cultured rat mesencephalic neurons (Kotake et al., 2005). This suggests potential use in neurodegenerative diseases like Parkinson's disease.

Safety and Hazards

The safety information for “2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol” includes hazard statements H302-H315-H319, indicating that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Future Directions

The future directions for “2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol” and related compounds could involve further exploration of their biological activities and potential applications in treating various diseases . Additionally, the development of novel synthetic strategies for constructing the core scaffold of these compounds could also be a focus of future research .

Mechanism of Action

Target of Action

The primary targets of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol are currently unknown. This compound belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Biochemical Pathways

THIQ compounds are known to be involved in various biological activities, suggesting they may interact with multiple biochemical pathways

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. Information on its bioavailability is also lacking. It’s known that the compound is a solid at room temperature , which could influence its absorption and distribution in the body.

Result of Action

Given the diverse biological activities of THIQ compounds , it’s plausible that this compound could have multiple effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s known that the compound should be stored in a sealed, dry environment at 2-8°C . This suggests that temperature and humidity could affect its stability.

Biochemical Analysis

Biochemical Properties

The compound is part of the tetrahydroisoquinolines (THIQ) class, which is known to interact with various biomolecules . Specific enzymes, proteins, and other biomolecules that 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol interacts with are yet to be identified.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is known that THIQ based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Properties

IUPAC Name |

2-methyl-3,4-dihydro-1H-isoquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-11-5-4-8-6-10(12)3-2-9(8)7-11/h2-3,6,12H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLTXAQSFDCMHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10161510 | |

| Record name | 6-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14097-39-3 | |

| Record name | 6-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014097393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

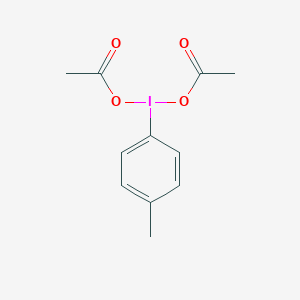

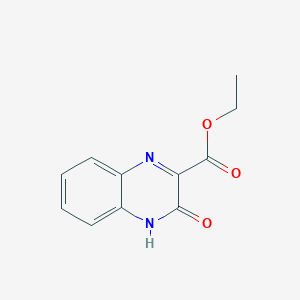

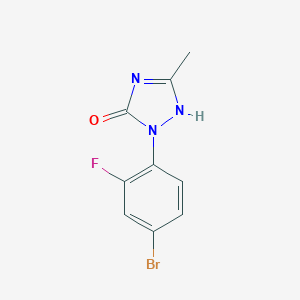

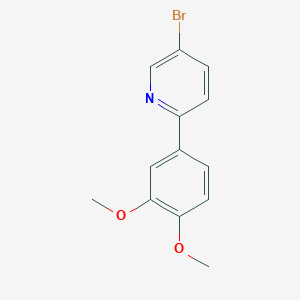

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

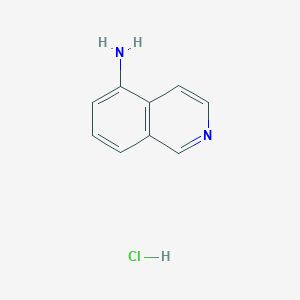

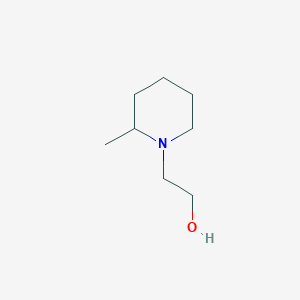

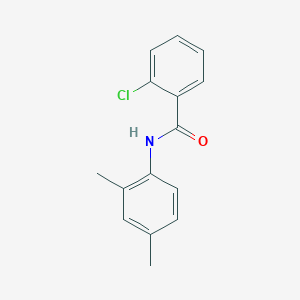

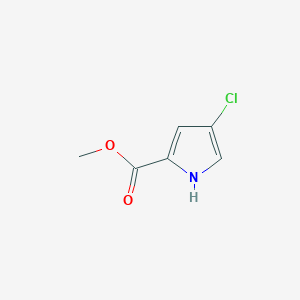

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate](/img/structure/B172478.png)

![1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine](/img/structure/B172490.png)

![3,9,15,21,42-Pentatert-butyl-25,28,31,34,37-pentaoxaheptacyclo[21.15.7.17,11.113,17.140,44.05,38.019,24]octatetraconta-1,3,5(38),7,9,11(48),13(47),14,16,19(24),20,22,40,42,44(46)-pentadecaene-46,47,48-triol](/img/structure/B172497.png)